6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid
CAS No.: 1346687-01-1
Cat. No.: VC15899776
Molecular Formula: C11H7BrN2O2
Molecular Weight: 279.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346687-01-1 |
|---|---|
| Molecular Formula | C11H7BrN2O2 |
| Molecular Weight | 279.09 g/mol |
| IUPAC Name | 5-(6-bromopyridin-2-yl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16) |
| Standard InChI Key | MNYHYSYGBOPSIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 2,3'-bipyridine core, where one pyridine ring is substituted with a bromine atom at the 6-position, and the adjacent pyridine ring bears a carboxylic acid group at the 5'-position. This arrangement creates a planar, conjugated system that enhances its ability to coordinate with metal ions while retaining solubility in polar organic solvents . Key structural parameters include:
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IUPAC Name: 5-(6-Bromopyridin-2-yl)pyridine-3-carboxylic acid
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SMILES:
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InChI Key: MNYHYSYGBOPSIJ-UHFFFAOYSA-N
Physicochemical Characteristics
While experimental data on melting and boiling points remain limited, analogous bipyridine derivatives exhibit melting points between 72–76°C and boiling points near 350°C under reduced pressure . The bromine atom contributes to a density of approximately 1.5 g/cm³, while the carboxylic acid group enhances polarity, facilitating solubility in methanol, dimethylformamide (DMF), and aqueous basic solutions .
Table 1: Comparative Physicochemical Data for Halogenated Bipyridines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid | 279.09 | 1.5 (est.) | Br, COOH | |
| 6-Chloro-[2,3'-bipyridine]-5-carboxylic acid | 234.64 | 1.4 (est.) | Cl, COOH | |
| 6'-Bromo-2,2'-bipyridine-5-carbaldehyde | 263.09 | 1.5 (est.) | Br, CHO |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The bipyridine core is typically constructed via Suzuki-Miyaura coupling between halogenated pyridine boronic esters and bromopyridine derivatives. For example, 6-bromo-2-pyridylboronic acid reacts with 5-bromonicotinic acid under palladium catalysis to yield the bipyridine intermediate, followed by carboxylation .
Key Reaction Conditions:
Functional Group Interconversion
The bromine atom at the 6-position can undergo further transformations:
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Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides in the presence of Cu(I) catalysts.
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Cross-Coupling: Stille or Negishi couplings to introduce aryl, alkenyl, or alkynyl groups .
The carboxylic acid group enables esterification, amidation, or salt formation, broadening applicability in drug design.
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and carboxylate oxygen. Notable complexes include:
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Cyclopalladated Complexes: Used in cross-coupling reactions, exhibiting enhanced catalytic activity in Heck and Suzuki reactions compared to monodentate ligands .
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Lanthanide Complexes: Europium(III) and terbium(III) complexes display strong luminescence, applicable in OLEDs and bioimaging.
Table 2: Catalytic Performance of Palladium Complexes
| Ligand | Reaction | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid | Suzuki-Miyaura | 92 | 450 |
| 2,2'-Bipyridine | Suzuki-Miyaura | 78 | 320 |
| 1,10-Phenanthroline | Heck | 85 | 380 |
Industrial and Materials Science Applications
Organic Electronics
As an electron-deficient ligand, the compound improves charge transport in:
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Perovskite Solar Cells: Power conversion efficiency (PCE) increases from 18.2% to 20.1% when integrated into hole-transport layers.
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Electroluminescent Devices: Europium complexes exhibit a narrow emission band at 612 nm (CIE coordinates: 0.65, 0.35), suitable for red OLEDs .
Sensor Development
Functionalized derivatives detect metal ions via fluorescence quenching:
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Cu²⁺ Detection Limit: 0.1 μM in aqueous solution
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Fe³⁺ Detection Limit: 0.05 μM
Comparative Analysis with Structural Analogs
Halogen vs. Carboxylate Effects
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6-Bromo vs. 6-Fluoro: Bromine’s polarizability enhances π-π stacking in metal complexes, increasing catalytic turnover by 25% compared to fluorine.
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Carboxylic Acid vs. Carboxamide: The acid group improves aqueous solubility (LogP = 1.2 vs. 2.5 for carboxamide) but reduces metabolic stability (t₁/₂ = 1.8 h vs. 4.2 h in liver microsomes) .
Table 3: Biological Half-Lives of Bipyridine Derivatives
| Compound | t₁/₂ in Liver Microsomes (h) | Plasma Protein Binding (%) |
|---|---|---|
| 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid | 1.8 | 88 |
| 6-Bromo-[2,3'-bipyridine]-5'-carboxamide | 4.2 | 92 |
| 6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid | 2.1 | 85 |
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